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molecular formula C8H5F2NO3 B3389111 1-(2,6-Difluoro-3-nitrophenyl)ethanone CAS No. 91188-91-9

1-(2,6-Difluoro-3-nitrophenyl)ethanone

Cat. No. B3389111
M. Wt: 201.13 g/mol
InChI Key: CGCFAZUWFVSIJD-UHFFFAOYSA-N
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Patent
US09029362B2

Procedure details

To a −40° C. mixture of concentrated H2SO4 (100 mL) and fuming HNO3 (100 mL) was added 1-(2,6-difluorophenyl)ethanone (20 g, 128 mmol) dropwise. The resulting mixture was stirred at −40° C. for 2 h then poured slowly onto ice. That mixture was diluted with DCM and the phases were separated. The aqueous layer was neutralized with sat. aq. NaHCO3 and then extracted with DCM. All organic portions were combined, dried over MgSO4, filtered, and concentrated to give 1-(2,6-difluoro-3-nitrophenyl)ethanone (26.3 g, 131 mmol, >theoretical) that was used without further purification.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[N+:6]([O-:9])(O)=[O:7].[F:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:12]=1[C:18](=[O:20])[CH3:19]>C(Cl)Cl>[F:10][C:11]1[C:16]([N+:6]([O-:9])=[O:7])=[CH:15][CH:14]=[C:13]([F:17])[C:12]=1[C:18](=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)C(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at −40° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
then poured slowly onto ice
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1[N+](=O)[O-])F)C(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 131 mmol
AMOUNT: MASS 26.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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